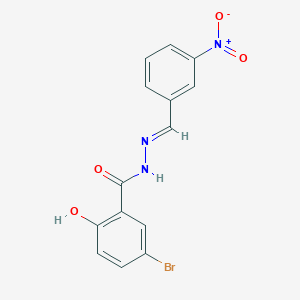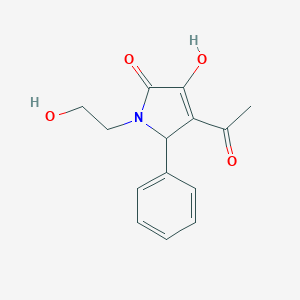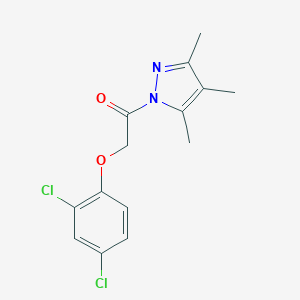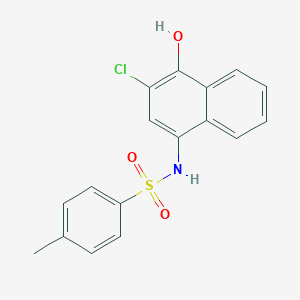
N-(3-chloro-4-hydroxy-1-naphthyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-hydroxy-1-naphthyl)-4-methylbenzenesulfonamide, commonly known as CHS-828, is a chemical compound with potential anti-tumor properties. It was first synthesized in the 1990s and has since been the focus of extensive scientific research.
Wirkmechanismus
The exact mechanism of action of CHS-828 is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
In addition to its anti-tumor properties, CHS-828 has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). CHS-828 has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CHS-828 in lab experiments is its potential as an anti-cancer drug. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation is that CHS-828 is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CHS-828. One area of interest is the development of more water-soluble analogs of CHS-828 that can be more easily administered in experimental settings. Another area of interest is the study of CHS-828 in combination with other anti-cancer drugs to determine if it has synergistic effects. Finally, there is potential for the development of CHS-828 as a therapeutic agent for the treatment of various types of cancer.
Conclusion
CHS-828 is a chemical compound with potential anti-tumor properties that has been the subject of extensive scientific research. Its mechanism of action is not fully understood, but it is believed to work by inhibiting enzymes involved in DNA synthesis and repair. CHS-828 has been shown to have other biochemical and physiological effects, including the induction of apoptosis and the inhibition of angiogenesis. While there are limitations to its use in lab experiments, there are several potential future directions for research on CHS-828, including the development of more water-soluble analogs and the study of its synergistic effects with other anti-cancer drugs.
Synthesemethoden
The synthesis of CHS-828 involves a multi-step process that starts with the reaction of 3-chloro-4-hydroxy-1-naphthoic acid with thionyl chloride to form 3-chloro-4-chlorosulfonyl-1-naphthol. This intermediate is then reacted with 4-methylbenzenesulfonamide to produce CHS-828.
Wissenschaftliche Forschungsanwendungen
CHS-828 has been the subject of extensive scientific research due to its potential anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, prostate cancer, and breast cancer. CHS-828 has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
Eigenschaften
Molekularformel |
C17H14ClNO3S |
|---|---|
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-6-8-12(9-7-11)23(21,22)19-16-10-15(18)17(20)14-5-3-2-4-13(14)16/h2-10,19-20H,1H3 |
InChI-Schlüssel |
QXIAEQPEFYAFEE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
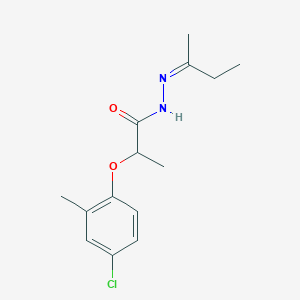

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)

![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)


